molecular formula C21H24FNO11 B13739897 2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid

2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid

Cat. No.: B13739897
M. Wt: 485.4 g/mol
InChI Key: AMHOFUAEXUDZRO-XIKSMUEASA-N
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Description

2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid is a complex organic compound that features a fluorinated benzene ring and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid typically involves multi-step organic reactions. The process may start with the fluorination of a benzene derivative, followed by the introduction of the tetrahydropyran moiety through glycosylation reactions. The acetylation of hydroxyl groups is usually achieved using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the tetrahydropyran moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the acetoxy substituents.

    Substitution: Nucleophilic substitution reactions may occur at the fluorinated benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their structural complexity and functional group diversity.

Industry

In materials science, the compound might be used in the development of new polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which 2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-aminobenzoic acid
  • 2-Fluoro-6-(tetrahydro-2H-pyran-2-ylamino)benzoic acid
  • 2-Fluoro-6-((2R,3R,4S,5R,6R)-tetrahydro-2H-pyran-2-ylamino)benzoic acid

Uniqueness

The uniqueness of 2-Fluoro-6-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-ylamino)benzoic acid lies in its combination of a fluorinated aromatic ring with a highly functionalized tetrahydropyran moiety

Properties

Molecular Formula

C21H24FNO11

Molecular Weight

485.4 g/mol

IUPAC Name

2-fluoro-6-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]benzoic acid

InChI

InChI=1S/C21H24FNO11/c1-9(24)30-8-15-17(31-10(2)25)18(32-11(3)26)19(33-12(4)27)20(34-15)23-14-7-5-6-13(22)16(14)21(28)29/h5-7,15,17-20,23H,8H2,1-4H3,(H,28,29)/t15-,17-,18+,19-,20-/m1/s1

InChI Key

AMHOFUAEXUDZRO-XIKSMUEASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC2=C(C(=CC=C2)F)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC2=C(C(=CC=C2)F)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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